(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with 4-[(4-nitrobenzyl)oxy]benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the benzylidene ring.
Scientific Research Applications
(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the activation of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to PPARγ, the compound modulates the expression of genes involved in insulin sensitivity, inflammation, and cell proliferation . This mechanism is particularly relevant in its antidiabetic and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-bromo-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione: Exhibits promising anticancer activity.
5-(4-(benzyloxy)benzylidene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Known for its antimicrobial and antioxidant properties.
Uniqueness
(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for further research and development .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19-17(21)16(26-18(19)22)10-12-4-8-15(9-5-12)25-11-13-2-6-14(7-3-13)20(23)24/h2-10H,11H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFUVZBVZNBRT-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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